molecular formula C16H18ClN3O2 B5732465 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine

1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine

Cat. No. B5732465
M. Wt: 319.78 g/mol
InChI Key: RBYGUFHTZJFRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine is a chemical compound that is widely used in scientific research. It is a piperazine derivative and is also known as CPI-1189. CPI-1189 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of CPI-1189 is not fully understood, but it is thought to act on several different pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and to activate the nuclear factor kappa B (NF-kB) pathway. It has also been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which plays a role in inflammation and immune response.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis. Additionally, CPI-1189 has been shown to have anti-tumor effects in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using CPI-1189 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the pathways involved in inflammation, immune response, and neuroprotection. However, one limitation of using CPI-1189 is that it can be difficult to obtain and is relatively expensive.

Future Directions

There are several potential future directions for research on CPI-1189. One area of interest is its potential use in treating Alzheimer's disease. CPI-1189 has been shown to reduce inflammation in the brain and to have neuroprotective effects, which could make it a promising candidate for treating this condition. Another area of interest is its potential use in treating cancer. CPI-1189 has been shown to have anti-tumor effects in animal models of cancer, and further research is needed to determine its potential use in humans. Finally, there is potential for research on the use of CPI-1189 in combination with other drugs to enhance its effects and reduce potential side effects.

Synthesis Methods

The synthesis of CPI-1189 involves the reaction of 2-chlorobenzonitrile with N-methyl-4-piperidone to form 2-chlorophenyl-4-methylpiperidin-1-one. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-chlorophenyl-4-methyl-5-hydroxymethylisoxazole. Finally, the isoxazole is reacted with phosgene to form CPI-1189.

Scientific Research Applications

CPI-1189 has been extensively studied for its potential use in treating a variety of diseases and conditions. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c1-11-14(16(21)20-9-7-19(2)8-10-20)15(18-22-11)12-5-3-4-6-13(12)17/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYGUFHTZJFRDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733551
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl](4-methylpiperazin-1-yl)methanone

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